(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3(5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKUBMTWVPBFS-QTNFYWBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde with an amine source.
Resolution of the Chiral Center: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated triazole derivatives.
Scientific Research Applications
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Chain Length : Propanamine derivatives (e.g., 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl) offer increased hydrophobicity compared to ethanamine analogs, which may improve membrane permeability .
- Salt Form: Dihydrochloride salts enhance aqueous solubility relative to monohydrochloride or free-base forms, critical for formulation in drug development.
Biological Activity
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by a triazole ring and an amine group, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | (S)-1-(1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride |
| Molecular Formula | C4H8N4·2Cl |
| Molecular Weight | 199.08 g/mol |
| CAS Number | 1150263-83-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
- Receptor Modulation : It can modulate the activity of receptors involved in signaling pathways.
- Nucleic Acid Interference : There is potential for interference with DNA or RNA synthesis, which could affect cell proliferation.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:
-
Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL
Antifungal Activity
The compound also shows antifungal properties. In vitro assays have revealed its potential against fungal strains such as Candida albicans.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Anticancer Activity :
- Neuroprotective Effects :
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique biological activities due to its chiral configuration.
| Compound | Key Activity | IC50 Value |
|---|---|---|
| (R)-1-(1H-1,2,4-Triazol-3-yl)ethanamine | Lower antibacterial | >64 µg/mL |
| 1-(1H-1,2,4-Triazol-3-yl)ethanol | Moderate antifungal | 32 µg/mL |
Q & A
Q. Table 1: Comparative Biological Activity of Triazole Derivatives
| Compound | Antifungal Activity (MIC, μg/mL) | Kinase Inhibition (IC, nM) |
|---|---|---|
| Target Compound (Dihydrochloride) | 0.5–2.0 | 150 (EGFR) |
| 1-Ethyl-1H-triazol-4-amine HCl | 1.0–4.0 | 320 (CDK2) |
| Free Base Analog | 8.0–16.0 | >1000 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
